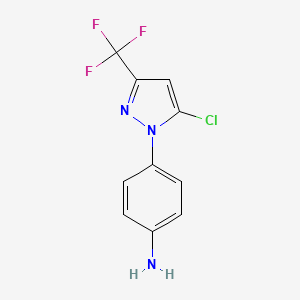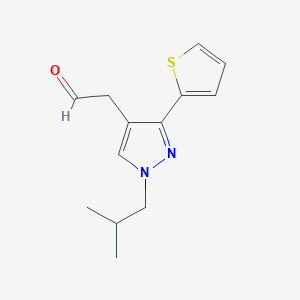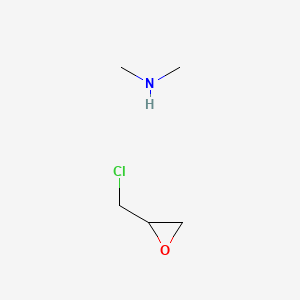![molecular formula C26H33NO5 B13427421 (2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a biphenyl group, an ethoxy group, and an oxobutanamido group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an appropriate carboxylic acid derivative.
Formation of the Oxobutanamido Group: The oxobutanamido group can be synthesized through an amide coupling reaction between a carboxylic acid derivative and an amine.
Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and oxobutanamido groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the oxobutanamido moiety, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, and carboxylic acids.
Reduction: Products may include alcohols and amines.
Substitution: Products may include halogenated, nitrated, or sulfonated biphenyl derivatives.
Aplicaciones Científicas De Investigación
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Materials Science: The biphenyl group imparts rigidity and stability, making the compound useful in the design of advanced materials with specific mechanical or electronic properties.
Mecanismo De Acción
The mechanism of action of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The biphenyl group can engage in π-π stacking interactions, while the amide and ester groups can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-methoxy-4-oxobutanamido)-2-methylpentanoate: Similar structure with a methoxy group instead of an ethoxy group.
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-ethylpentanoate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. The presence of both the biphenyl and oxobutanamido groups allows for versatile interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C26H33NO5 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
ethyl (2R,4S)-4-[(4-ethoxy-4-oxobutanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C26H33NO5/c1-4-31-25(29)16-15-24(28)27-23(17-19(3)26(30)32-5-2)18-20-11-13-22(14-12-20)21-9-7-6-8-10-21/h6-14,19,23H,4-5,15-18H2,1-3H3,(H,27,28)/t19-,23+/m1/s1 |
Clave InChI |
GFXSVOAZSQONQY-XXBNENTESA-N |
SMILES isomérico |
CCOC(=O)CCC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC |
SMILES canónico |
CCOC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)




![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)



![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
